molecular formula C10H12N2O7S B14590716 {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-62-9

{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid

Cat. No.: B14590716
CAS No.: 61154-62-9
M. Wt: 304.28 g/mol
InChI Key: MVGZGGHWDUYCEK-UHFFFAOYSA-N
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Description

{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to an acetic acid moiety, with a methoxy and nitro group on the phenyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-2-nitrobenzyl alcohol. This intermediate is then subjected to sulfonation using sulfamic acid under acidic conditions to introduce the sulfamoyl group. Finally, the acetic acid moiety is introduced through esterification followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-2-nitrophenylmethylsulfamoyl acetic acid.

    Reduction: Formation of 4-methoxy-2-aminophenylmethylsulfamoyl acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-nitrobenzenesulfonic acid
  • 2-Methoxy-4-(methylsulfanyl)benzoic acid
  • 4-Methyl-2-N-(2-pyridylmethyl)aminophenol

Uniqueness

{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the sulfamoyl and acetic acid moieties, makes it a versatile compound for various applications.

Properties

CAS No.

61154-62-9

Molecular Formula

C10H12N2O7S

Molecular Weight

304.28 g/mol

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)methylsulfamoyl]acetic acid

InChI

InChI=1S/C10H12N2O7S/c1-19-8-3-2-7(9(4-8)12(15)16)5-11-20(17,18)6-10(13)14/h2-4,11H,5-6H2,1H3,(H,13,14)

InChI Key

MVGZGGHWDUYCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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